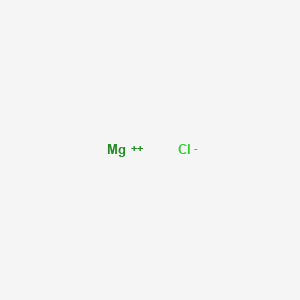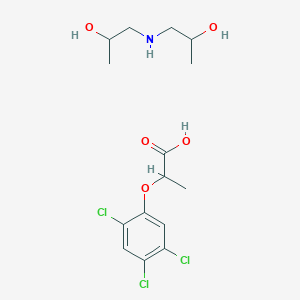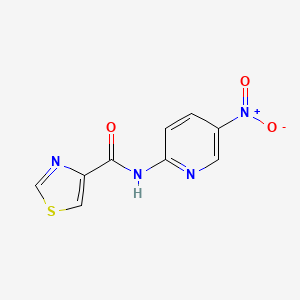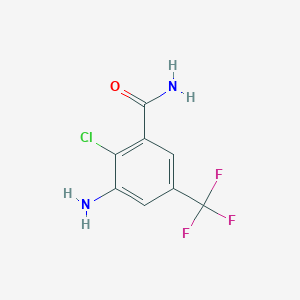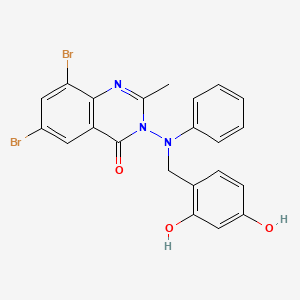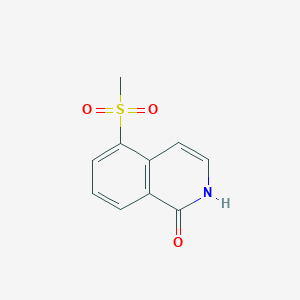![molecular formula C40H36CrN8NaO12S2 B13753803 Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)
Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate is a complex organic compound that features a chromium ion coordinated with a sodium ion and a diazenyl-substituted naphthalenolate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate typically involves the diazotization of an amine precursor followed by coupling with a naphthalenolate derivative. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature, pH, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chromium ion or the diazenyl group, resulting in reduced chromium species or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalenolate or diazenyl moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products of these reactions include oxidized or reduced derivatives of the original compound, as well as substituted naphthalenolate or diazenyl derivatives.
Aplicaciones Científicas De Investigación
Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate involves its interaction with molecular targets such as enzymes and receptors. The chromium ion can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The diazenyl group can undergo redox reactions, affecting the compound’s overall behavior and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Chromium(3+) sodium 1-[(E)-(4-nitro-2-oxidophenyl)diazenyl]-2-naphthalenolate
- Chromium(3+) sodium 1-[(E)-(5-chloro-2-oxidophenyl)diazenyl]-2-naphthalenolate
Uniqueness
Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate is unique due to its specific substitution pattern on the naphthalenolate and diazenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C40H36CrN8NaO12S2 |
|---|---|
Peso molecular |
959.9 g/mol |
Nombre IUPAC |
sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate |
InChI |
InChI=1S/2C20H20N4O6S.Cr.Na/c2*1-3-21-31(28,29)13-8-10-16(25)15(11-13)23-24-19-17(26)9-7-12-5-4-6-14(18(12)19)22-20(27)30-2;;/h2*4-11,21,25-26H,3H2,1-2H3,(H,22,27);;/q;;+3;+1/p-4 |
Clave InChI |
JIVQGUATVKOYCG-UHFFFAOYSA-J |
SMILES canónico |
CCNS(=O)(=O)C1=CC(=C(C=C1)[O-])N=NC2=C(C=CC3=C2C(=CC=C3)NC(=O)OC)[O-].CCNS(=O)(=O)C1=CC(=C(C=C1)[O-])N=NC2=C(C=CC3=C2C(=CC=C3)NC(=O)OC)[O-].[Na+].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


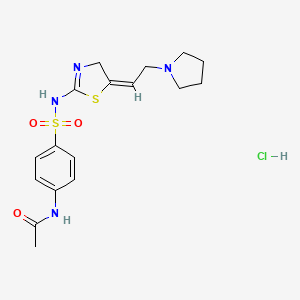
![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)

